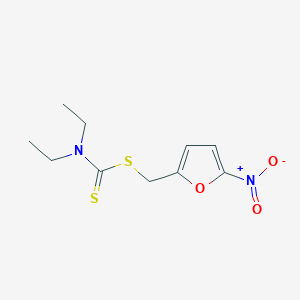![molecular formula C8H10N4 B15211465 1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine CAS No. 40089-71-2](/img/structure/B15211465.png)
1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a pyrazine ring and three methyl groups attached at positions 1, 5, and 6. The presence of these methyl groups and the fused ring system imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with 1,3-diketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazo[4,5-b]pyrazine ring system. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial processes often employ more efficient catalysts and optimized reaction conditions to maximize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the ring nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and binding sites.
Mecanismo De Acción
The mechanism of action of 1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused ring system but differ in the position and number of methyl groups.
Imidazo[4,5-b]pyridines: These compounds share the imidazole-pyrazine fusion but have different substituents and ring structures.
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs with different ring fusion patterns and substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for a variety of specialized applications .
Propiedades
Número CAS |
40089-71-2 |
|---|---|
Fórmula molecular |
C8H10N4 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
3,5,6-trimethylimidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-5-6(2)11-8-7(10-5)9-4-12(8)3/h4H,1-3H3 |
Clave InChI |
OQLCHGHIPOQFNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)N=CN2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)





